molecular formula C22H12Cl2F6N2O2 B3845892 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide

Cat. No.: B3845892
M. Wt: 521.2 g/mol
InChI Key: YWESSJYZTPJANT-UHFFFAOYSA-N
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Description

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide is a symmetrically substituted aromatic amide featuring two 2-chloro-5-(trifluoromethyl)phenyl groups attached to the nitrogen atoms of an isophthalamide core. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents confer electron-withdrawing properties, enhancing thermal stability and resistance to degradation.

Properties

IUPAC Name

1-N,3-N-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2F6N2O2/c23-15-6-4-13(21(25,26)27)9-17(15)31-19(33)11-2-1-3-12(8-11)20(34)32-18-10-14(22(28,29)30)5-7-16(18)24/h1-10H,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWESSJYZTPJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features two aromatic rings substituted with chlorine and trifluoromethyl groups, contributing to its unique chemical reactivity and biological activity. The presence of these substituents enhances its lipophilicity, making it a candidate for interactions with biological targets such as proteins and enzymes.

This compound is classified under halogenated aromatic compounds, which are known for their diverse applications in pharmaceuticals. The trifluoromethyl groups are particularly significant as they increase the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition of enzymatic activity and alteration of metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a related compound demonstrated the ability to inhibit liver tumor growth by modulating the HNF 4α pathway and inhibiting the STAT3 signaling pathway. This was achieved through direct binding to HNF 4α, resulting in enhanced expression and DNA binding activity, which subsequently induced apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research on thiourea derivatives has shown that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

Case Studies

  • Inhibition of Liver Tumor Growth : A study evaluated the effects of a naphthofuran compound related to this compound on liver cancer cells. The results indicated that treatment with varying concentrations led to significant inhibition of cell growth and colony formation, with apoptotic effects observed at higher concentrations .
  • Antibacterial Activity : In another study focusing on thiourea derivatives, compounds were tested against various bacterial strains. The results showed that certain derivatives exhibited strong antibacterial activity, indicating potential therapeutic applications for infections caused by resistant bacterial strains .

Data Tables

Biological Activity Effect Observed Concentration Tested Reference
Liver Tumor Growth InhibitionSignificant reduction in cell proliferation1-10.8 µM
Antibacterial ActivityInhibition against Gram-positive and Gram-negative bacteriaMinimum inhibitory concentration (6 mg/ml)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-N-phenyl-phthalimide
  • Core Structure : Phthalimide (cyclic imide) vs. isophthalamide (linear amide).
  • Substituents : Single chloro and phenyl groups vs. dual 2-chloro-5-(trifluoromethyl)phenyl groups.
  • Applications: Phthalimides are used as monomers for polyimides, prized for thermal stability (>400°C) . The linear amide structure of the target compound may reduce rigidity but improve solubility in polar solvents.
  • Molecular Weight : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) typically have lower molecular weights (~260 g/mol) compared to the target compound (~520 g/mol), influencing polymer chain dynamics.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
  • Core Structure : Naphthalene-carboxamide vs. isophthalamide.
  • Substituents : Shared 2-chloro-5-(trifluoromethyl)phenyl group but with a hydroxyl (-OH) group on the naphthalene ring.
  • Bioactivity : The hydroxyl group in this analog enhances hydrogen-bonding capacity, improving antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) . The target compound lacks hydroxyl groups, suggesting divergent biological applications.
5-Amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride
  • Core Structure : Same isophthalamide backbone.
  • Substituents: Hydrophilic 2,3-dihydroxypropyl and amino (-NH₂) groups vs. hydrophobic chloro/trifluoromethyl groups.
  • Applications : The hydrophilic derivative is used in drug delivery (e.g., solubility >50 mg/mL in water) , whereas the target compound’s hydrophobicity may favor agrochemical formulations or polymer composites.

Electronic and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Isophthalamide 2× 2-Cl-5-CF₃-C₆H₃ ~520 High thermal stability, hydrophobic
3-Chloro-N-phenyl-phthalimide Phthalimide 1× Cl, 1× C₆H₅ ~260 Polymer monomer, rigid backbone
N-[2-Cl-5-CF₃-C₆H₃]-naphthalenecarboxamide Naphthalenecarboxamide 1× 2-Cl-5-CF₃-C₆H₃, 1× OH ~370 Antimicrobial activity
5-Nitroisophthalamide derivative Isophthalamide 2× 2-Cl-5-NO₂-C₆H₃, 1× NO₂ ~520 Explosive precursor, high reactivity
  • Thermal Stability : Phthalimides and trifluoromethyl-substituted amides both exhibit high thermal resistance (>300°C), but linear amides (target compound) may have lower melting points due to reduced crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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